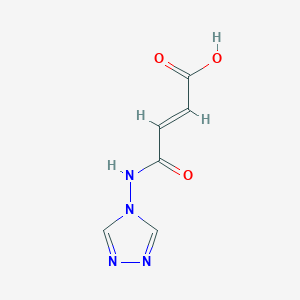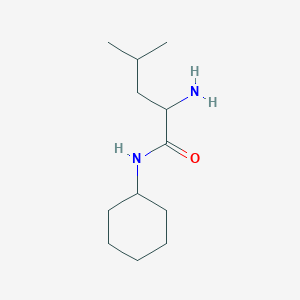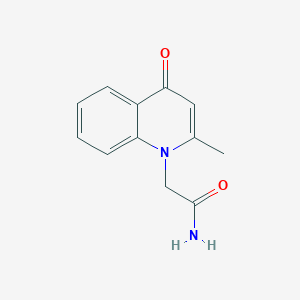
Bis(diethyl-D-tartrateglycolato)diboron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethyl-D-tartrateglycolato)diboron (CAS Number 312693-46-2) is a boron-containing compound. Its chemical formula is : this compound (CAS Number: 312693-46-2) is a boron-containing compound. Its chemical formula is C₁₆H₂₄B₂O₁₂ . The compound consists of two diethyl tartrate (glycolato) ligands coordinated to a central diboron core. The stereochemistry of the ligands contributes to its unique properties .
Vorbereitungsmethoden
a. Synthetic Routes
The synthesis of Bis(diethyl-D-tartrateglycolato)diboron involves the reaction of diethyl tartrate with boric acid or boron trifluoride etherate. The resulting compound forms a stable chelate structure with two boron atoms.
b. Reaction Conditions
- Reagents : Diethyl tartrate, boric acid, or boron trifluoride etherate.
- Solvent : Organic solvents such as chloroform or dichloromethane.
- Temperature : Typically performed at room temperature or slightly elevated temperatures.
c. Industrial Production Methods
While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
Analyse Chemischer Reaktionen
Bis(diethyl-D-tartrateglycolato)diboron participates in various reactions:
- Oxidation : It can undergo oxidation reactions, yielding boronic acids or esters.
- Reduction : Reduction of the compound leads to boron-containing derivatives.
- Substitution : The ligands can be replaced by other groups.
- Common Reagents : Boron-based reagents, reducing agents, and transition metal catalysts.
- Major Products : Boronic acids, esters, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(diethyl-D-tartrateglycolato)diboron finds applications in:
- Organic Synthesis : As a versatile boron source for Suzuki-Miyaura cross-coupling reactions.
- Medicinal Chemistry : Used in drug discovery due to its boron-containing pharmacophore.
- Materials Science : Incorporation into polymers and materials for enhanced properties.
- Catalysis : As a ligand in transition metal-catalyzed reactions.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. In catalysis, it acts as a ligand, facilitating bond formation. In medicinal chemistry, it interacts with biological targets, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Bis(diethyl-D-tartrateglycolato)diboron stands out due to its chelating ligands and boron centers. Similar compounds include other boron-containing molecules like boronic acids, boronate esters, and boron clusters.
Eigenschaften
IUPAC Name |
diethyl 2-[4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXKUBPSYCAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24B2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)

![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)







